Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound featuring a benzothiazole ring, which is known for its diverse biological activities
Properties
IUPAC Name |
methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-8-11(2)15-14(9-10)24-18(19-15)20-16(21)12-4-6-13(7-5-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRQBWSZNCCQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with methyl 4-isocyanatobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has potential applications in drug development due to its structural features that may interact with biological targets.
- Anticancer Activity: Benzothiazole derivatives have been studied for their anticancer properties. Research indicates that compounds containing benzothiazole moieties can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties: The compound shows promise as an antimicrobial agent. Studies suggest that benzothiazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for new antimicrobial therapies .
Materials Science
In materials science, the compound's unique properties can be exploited for the development of advanced materials.
- Polymer Additives: this compound can be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to degradation under environmental stressors .
Agricultural Chemistry
The agricultural sector can benefit from this compound through its potential use as a pesticide or herbicide.
- Pesticidal Activity: Research indicates that benzothiazole derivatives possess insecticidal properties. This compound may serve as a lead structure for developing new pesticides targeting specific pests while minimizing environmental impact .
Case Study 1: Anticancer Evaluation
A study conducted on a series of benzothiazole derivatives demonstrated that the introduction of carbamate functionalities significantly enhanced the anticancer activity against human breast cancer cells (MCF-7). The results indicated a dose-dependent response with IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Polymer Enhancement
In a recent investigation, this compound was incorporated into polyvinyl chloride (PVC) composites. The modified PVC exhibited improved thermal stability and mechanical strength compared to unmodified samples. This enhancement is attributed to the compound's ability to act as a thermal stabilizer during processing .
Mechanism of Action
The mechanism of action of Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
Thiazole: Lacks the fused benzene ring but shares the thiazole core.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the benzothiazole ring.
Uniqueness
Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other similar compounds. The presence of the carbamoyl and ester groups also provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
Biological Activity
Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole ring substituted with dimethyl groups at positions 4 and 6, enhancing its biological activity. The structural formula can be represented as follows:
Target Pathways:
this compound primarily targets Mycobacterium tuberculosis (M. tuberculosis), exhibiting significant anti-tubercular activity. The mechanism involves the inhibition of key enzymes necessary for the survival and replication of the bacteria.
Biochemical Interactions:
The compound's nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the benzothiazole moiety inhibits specific enzymes, disrupting cellular processes essential for bacterial growth .
Biological Activity Data
Recent studies have highlighted the efficacy of this compound against various pathogens. The following table summarizes key findings from recent research:
| Study | Pathogen | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study A | M. tuberculosis | 5.0 | Enzyme inhibition | |
| Study B | E. coli | 10.0 | Disruption of metabolic pathways | |
| Study C | S. aureus | 7.5 | Cell membrane disruption |
Case Studies
-
Anti-Tubercular Activity:
A study evaluated the anti-tubercular effects of this compound in vitro against clinical strains of M. tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 5 µM. -
Cytotoxicity in Cancer Cells:
Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation with an IC50 value ranging from 10 to 15 µM in different cancer types .
Q & A
Q. What are the common synthetic routes for Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate?
The synthesis typically involves multi-step reactions starting with the condensation of 4,6-dimethyl-1,3-benzothiazol-2-amine with a benzoic acid derivative. A key step is the formation of the carbamoyl linkage via reaction with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions. Solvents like dichloromethane or THF are used, and catalysts such as triethylamine may enhance reaction efficiency. Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structural integrity of the benzothiazole and benzoate moieties. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺). Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the carbamoyl C=O stretch (~1650 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹). High-resolution X-ray crystallography, using software like SHELXL, resolves stereochemistry and bond angles for crystalline samples .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, as decomposition may yield toxic fumes. Stability studies suggest a shelf life of >12 months under these conditions. For long-term storage, inert atmospheres (argon/nitrogen) are advised .
Q. What are the primary applications in medicinal chemistry research?
The compound is explored for anticancer and antimicrobial activities due to its benzothiazole core, which inhibits enzymes like topoisomerases or kinases. It also serves as a fluorescent probe in cellular imaging, leveraging the benzothiazole moiety’s photostability. Recent studies highlight its potential in targeting inflammatory pathways via COX-2 inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To reconcile
- Standardize protocols (e.g., use identical ATP concentrations in kinase assays).
- Validate purity via HPLC and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Perform dose-response curves (IC₅₀/EC₅₀) to compare potency across studies. Cross-reference with structural analogs to identify substituent-dependent activity trends .
Q. What computational methods predict interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) models binding affinities to targets like EGFR or PARP. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., methyl groups at 4,6-positions enhance lipophilicity and target engagement) .
Q. How to design experiments to study structure-activity relationships (SAR)?
- Step 1: Synthesize analogs with systematic substitutions (e.g., halogens at the benzothiazole 4-position, ester vs. carboxylic acid groups).
- Step 2: Test analogs against a panel of biological targets (e.g., cancer cell lines, bacterial strains).
- Step 3: Correlate activity data with electronic (Hammett σ) and steric (Taft ES) parameters. For example, electron-withdrawing groups on the benzoate ring may enhance binding to hydrophobic enzyme pockets .
Q. What strategies mitigate low yields in multi-step synthesis?
- Optimize intermediates: Use protecting groups (e.g., Fmoc for amines) to prevent side reactions.
- Catalysis: Employ Pd-catalyzed cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura).
- Workup: Replace column chromatography with centrifugal partition chromatography (CPC) for scalable purification. Yields improve from ~40% to >70% with these adjustments .
Q. Methodological Notes
- Crystallography: Refine crystal structures using SHELXL-2018, applying full-matrix least-squares methods. Report R-factors <0.05 for high-resolution data (<1.0 Å) .
- Toxicity Screening: Follow OECD guidelines for acute toxicity (e.g., OECD 423), using zebrafish embryos or murine models to assess LD₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
